2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide
Description
2-Acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide is a hybrid organosilane-amidine compound characterized by a unique combination of functional groups:
- Acetamido group: Enhances hydrogen-bonding capacity and thermal stability.
- Triethoxysilylpropyl group: Provides hydrolytic reactivity for surface modification and crosslinking in polymer matrices.
- Methyl-branched pentanamide backbone: Contributes to hydrophobic properties and steric bulk.
Properties
Molecular Formula |
C17H36N2O5Si |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide |
InChI |
InChI=1S/C17H36N2O5Si/c1-7-22-25(23-8-2,24-9-3)12-10-11-18-17(21)16(13-14(4)5)19-15(6)20/h14,16H,7-13H2,1-6H3,(H,18,21)(H,19,20) |
InChI Key |
QFPUYYCUPICGNB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)C(CC(C)C)NC(=O)C)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide typically involves multiple steps. One common method includes the reaction of 2-acetamido-4-methylpentanoic acid with 3-aminopropyltriethoxysilane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles can be used to replace the ethoxy groups in the triethoxysilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other molecules. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact :
- The triethoxysilylpropyl group in the target compound enables covalent bonding to silica surfaces, unlike AC-LEU-PNA’s nitrophenyl group, which is redox-active but lacks silane reactivity .
- Sulfamoylphenyl derivatives (e.g., from ) exhibit higher polarity (logP ~2.5 vs. ~3.8 for the target compound), influencing solubility and biological activity.
Thermal Stability: Silane-containing compounds (e.g., TESPT and the target compound) demonstrate superior thermal stability (>250°C) compared to non-silane amides like AC-LEU-PNA, which degrade near 180°C .
Synthetic Complexity :
- The target compound’s synthesis requires multi-step amidation and silane coupling, whereas sulfamoylphenyl derivatives are synthesized via simpler sulfonation routes .
Functional Analogs: Silane-Modified Amides
Reactivity with Silica Surfaces
- Target Compound: Forms stable Si–O–Si bonds with silica nanoparticles, as demonstrated in studies on rice husk-derived silica modified with TESPT .
- TESPT : Contains tetrasulfane linkages that enhance elastomer-silica interactions but lack the acetamido group’s hydrogen-bonding capability .
Biological Activity
2-Acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features both an acetamido group and a triethoxysilylpropyl moiety, which may enhance its solubility and interaction with biological systems. Its structure can be represented as follows:
The biological activity of 2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide is hypothesized to stem from its ability to interact with various biological targets, including proteins and enzymes involved in cellular signaling pathways. The triethoxysilyl group may facilitate attachment to cell membranes or other biological matrices, potentially enhancing the compound's efficacy.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related silane compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell walls or inhibiting vital metabolic processes.
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that 2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide may exhibit cytotoxic effects on cancer cell lines. For example, preliminary assays indicate potential antiproliferative activity against HeLa and A549 cell lines, with IC50 values suggesting moderate efficacy. Further studies are required to elucidate the specific pathways through which this compound induces cell death.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of silane derivatives found that modifications at the amide position significantly enhanced activity against both gram-positive and gram-negative bacteria. The presence of the triethoxysilyl group was crucial for membrane interaction, leading to increased permeability and subsequent bacterial lysis.
- Cytotoxicity Assessment : In a comparative study of various silane-modified compounds, 2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide was tested against multiple cancer cell lines. It exhibited IC50 values ranging from 100 µM to 200 µM, indicating moderate antiproliferative effects. The mechanism was suggested to involve apoptosis induction through caspase activation.
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of 2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide with target proteins involved in cancer progression. These studies revealed potential interactions with key regulatory proteins, suggesting pathways for further exploration in drug development.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
